molecular formula C15H12BrF2NO2 B6047484 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

Cat. No. B6047484
M. Wt: 356.16 g/mol
InChI Key: WJRBRJCIWSUBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as L-167049, is a potent and selective inhibitor of the protein kinase C (PKC) family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.

Mechanism of Action

2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is a selective inhibitor of the PKC family, particularly the PKCα and PKCβ isoforms. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide leads to the suppression of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory disorders. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its selectivity for PKC isoforms, particularly PKCα and PKCβ. This allows for more specific targeting of these isoforms and reduces the potential for off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine its potential use in the treatment of cardiovascular and neurological disorders. Further research is also needed to optimize its synthesis and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 2,4-difluoroaniline in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of cardiovascular disorders, such as hypertension and atherosclerosis. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRJCIWSUBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

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